molecular formula C22H33NO7 B4000080 1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid

1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid

Cat. No.: B4000080
M. Wt: 423.5 g/mol
InChI Key: VDSJEYGGYYVGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid is a complex organic compound with a unique structure that includes a piperidine ring, an ether linkage, and a methoxy group

Scientific Research Applications

1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperidine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the ether linkage, and the addition of the methoxy group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperidine involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]imidazole: This compound shares a similar ether linkage and methoxy group but differs in the presence of an imidazole ring instead of a piperidine ring.

    1-Methoxy-2-methyl-2-propanol: Although structurally simpler, this compound also contains a methoxy group and is used in various chemical applications.

Uniqueness

1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperidine is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

1-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3.C2H2O4/c1-4-5-18-16-19(22-3)6-7-20(18)24-15-14-23-13-12-21-10-8-17(2)9-11-21;3-1(4)2(5)6/h4,6-7,16-17H,1,5,8-15H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSJEYGGYYVGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=C(C=C(C=C2)OC)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 2
1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 3
1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 4
1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 5
1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 6
1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.